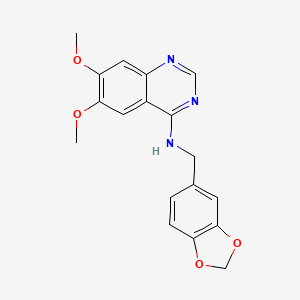

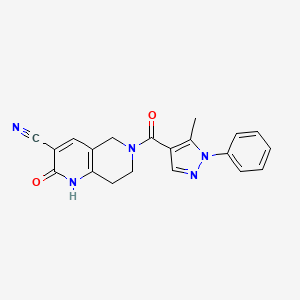

N-(1,3-benzodioxol-5-ylmethyl)-6,7-dimethoxy-4-quinazolinamine

Descripción general

Descripción

“N-(1,3-benzodioxol-5-ylmethyl)-6,7-dimethoxy-4-quinazolinamine” seems to be a complex organic compound. Compounds with similar structures, such as N-(1,3-benzodioxol-5-ylmethyl)-N’-phenylurea and N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine , have been studied for various applications.

Synthesis Analysis

The synthesis of compounds structurally similar to “N-(1,3-benzodioxol-5-ylmethyl)-6,7-dimethoxy-4-quinazolinamine” often involves multi-step chemical processes . For example, derivatives of N-substituted acetamides, like those involving indolyl or benzodioxolyl groups, have been synthesized through methods such as isosteric replacement, chiral pool synthesis, and cyclocondensation reactions .

Molecular Structure Analysis

The molecular structure of such compounds is critical for understanding their potential interactions and activities. Techniques such as NMR, IR spectroscopy, and X-ray crystallography are employed to elucidate the structure .

Chemical Reactions Analysis

Compounds with similar structures undergo various chemical reactions, highlighting their reactivity and functional versatility . These include reactions related to their acetamide groups, interactions with different reagents, and the potential for undergoing oxidation or reduction .

Physical And Chemical Properties Analysis

The physical properties of such compounds, including melting point, solubility in various solvents, and crystalline structure, are crucial for their practical application . The chemical properties, such as acidity/basicity (pKa values), stability under different conditions, and reactivity with various chemical agents, are fundamental aspects that influence the compound’s behavior in biological systems and its overall efficacy.

Aplicaciones Científicas De Investigación

- Findings : Among the derivatives, 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20 exhibited promising anticancer effects, with IC50 values ranging from 328 to 644 nM against specific cancer cell lines. Mechanistic studies revealed cell cycle arrest and apoptosis induction .

- Synthesis : Researchers developed an optimal method to synthesize [4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methanamine . This compound may possess antioxidant properties due to its benzodioxole moiety .

- Purpose : This modification aimed to enhance the compound’s bioactivity by altering the alkyl-lipophilic chain and introducing an aromatic ring .

- Structure–Activity Relationship (SAR) : Previous studies highlight specific positions on the indole nucleus that influence antitubulin activity, including the N1-position, position 2, and the 5- or 6-position .

- Evidence : Data indicate that some 3-N-heteroaryl indoles exhibit good selectivity between cancer cells and normal cells, making them promising candidates for further study .

- Future Directions : The identified 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles can serve as templates for further optimization. Researchers aim to develop more active analogs and deepen our understanding of the structure–activity relationships of indole-based anticancer molecules .

Anticancer Activity

Antioxidant Properties

Bioisosteric Modification

Microtubule-Targeting Agents

Selective Growth Inhibition

Template for Optimization

Mecanismo De Acción

Target of Action

The primary target of N-(1,3-benzodioxol-5-ylmethyl)-6,7-dimethoxy-4-quinazolinamine is Aldehyde Dehydrogenase-2 (ALDH2) . ALDH2 is an allosteric tetrameric enzyme that plays a crucial role in regulating mitophagy .

Mode of Action

N-(1,3-benzodioxol-5-ylmethyl)-6,7-dimethoxy-4-quinazolinamine, also known as Alda-1, activates ALDH2 . This activation leads to an increase in the activity of the wild-type enzyme and a significant fold increase in the activity of a mutant enzyme . The activation of ALDH2 by Alda-1 results in changes at the cellular level, including cell cycle arrest at the S phase and the induction of apoptosis in certain cancer cells .

Biochemical Pathways

The activation of ALDH2 by Alda-1 affects the PINK1/Parkin signaling pathway . This pathway is involved in the regulation of mitophagy, a vital form of autophagy for damaged mitochondria . By activating ALDH2, Alda-1 inhibits mitophagy through the PINK1/Parkin signaling pathway .

Pharmacokinetics

Studies on similar compounds suggest that it may have a rapid blood clearance

Result of Action

The activation of ALDH2 by Alda-1 results in several molecular and cellular effects. It causes cell cycle arrest at the S phase and induces apoptosis in certain cancer cells . Additionally, Alda-1 reduces oxidative stress, as indicated by increased superoxide dismutase (SOD) activity and decreased malondialdehyde (MDA) levels . It also reduces neutrophil infiltration and expressions of inflammatory cytokines .

Safety and Hazards

Direcciones Futuras

Compounds with similar structures have been evaluated for their anticancer activity against various cancer cell lines . These compounds may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

Propiedades

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-6,7-dimethoxyquinazolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4/c1-22-15-6-12-13(7-16(15)23-2)20-9-21-18(12)19-8-11-3-4-14-17(5-11)25-10-24-14/h3-7,9H,8,10H2,1-2H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKKDUDNNZMEMBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)NCC3=CC4=C(C=C3)OCO4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901325484 | |

| Record name | N-(1,3-benzodioxol-5-ylmethyl)-6,7-dimethoxyquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901325484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666344 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(1,3-benzodioxol-5-ylmethyl)-6,7-dimethoxy-4-quinazolinamine | |

CAS RN |

150450-66-1 | |

| Record name | N-(1,3-benzodioxol-5-ylmethyl)-6,7-dimethoxyquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901325484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(thiazol-2-yl)acetamide](/img/structure/B2759816.png)

![2-[(4-Benzylpiperazin-1-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2759817.png)

![3-(4-ethoxyphenyl)-6,8-difluoro-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2759821.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)propane-1-sulfonamide](/img/structure/B2759824.png)

![N-(3-bromophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2759825.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1,4-dimethyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2759826.png)

![methyl 2-[[(2Z)-2-[(4-tert-butylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate](/img/structure/B2759829.png)

![2-(2-chlorophenyl)-N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)acetamide](/img/structure/B2759833.png)

![8-[(4-benzylpiperazin-1-yl)methyl]-7-[(4-fluorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2759834.png)

![N-{3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]propyl}-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2759838.png)